N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-13-5-8-20(16(4)9-13)25-21(18-11-28(27)12-19(18)24-25)23-22(26)17-7-6-14(2)15(3)10-17/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTNXWMBRLXIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on available research.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- IUPAC Name : N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Anticancer Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit promising anticancer properties. For instance, related compounds have shown significant activity against various cancer cell lines. A study demonstrated that certain thieno[3,4-c]pyrazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
Antimicrobial Properties
The compound's structural analogs have been evaluated for antimicrobial activity. A study highlighted that these derivatives effectively inhibited the growth of pathogenic bacteria, suggesting potential use as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the thieno ring system is crucial for its biological activity.
- Substituents on the benzamide and thieno rings modulate potency and selectivity towards different biological targets.
Research Findings and Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Asiri & Khan (2010) | Thieno derivatives | Antibacterial | 0.03 mM |
| PMC7412134 (2020) | Thieno analogs | Anticancer (HCT116) | 6.2 μM |
| PLOS ONE (2017) | Dihydropyrano derivatives | PPARγ Agonist | Various |
Comparison with Similar Compounds
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide
- Structural Differences: The thienopyrazole core is substituted with a 4-methylphenyl group (vs. 2,4-dimethylphenyl in the target compound). The benzamide group contains a bromine atom at the para position instead of methyl groups.
- Hypothesized Effects: The bromine atom increases molecular weight (halogen effect) and may enhance intermolecular interactions (e.g., halogen bonding) in solid-state applications.
N-[2-(2,3-Dimethylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide
- Structural Differences: The thienopyrazole core has a 2,3-dimethylphenyl substituent (vs. 2,4-dimethylphenyl). The amide group is replaced with a furan-2-carboxamide.
- Hypothesized Effects :
Substituent Variations on the Amide Group
Target Compound vs. 4-Bromo Analogs
Target Compound vs. Furan Carboxamide Analogs
- However, the furan’s oxygen atom might improve charge transport in organic electronics .
Preparation Methods
Initial Cyclization
The process begins with 3-bromothiophene-2-carbaldehyde (23 ), which undergoes condensation with benzophenone hydrazone (27 ) in ethanol at 70°C for 30 hours to form azine intermediate 24 (85% yield). Palladium-catalyzed cyclization using Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene at 100°C for 24 hours yields the bishydrazone 25 , which is subsequently hydrolyzed with concentrated HCl to produce the thieno[3,4-c]pyrazole core (26 ).
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azine Formation | Benzophenone hydrazone, EtOH, 70°C | 85% |
| Palladium Cyclization | Pd(OAc)₂, dppf, Cs₂CO₃, toluene, 100°C | 56% |
Oxidation to the 5-Oxido Derivative
Controlled oxidation introduces the sulfone moiety at position 5. m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours converts 27 to 5-oxido-2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole (28 ) in 89% yield. Alternative oxidants like Oxone® result in lower yields (72–78%) due to over-oxidation side reactions.
Amide Coupling with 3,4-Dimethylbenzoyl Chloride
The final step involves nucleophilic acyl substitution at the 3-amino group of 28 .
Acid Chloride Preparation
3,4-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 2 hours to generate 3,4-dimethylbenzoyl chloride (29 ).
Amidation
28 reacts with 29 in the presence of triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at 0°C, gradually warming to room temperature over 12 hours. This produces the target compound in 76% yield after silica gel chromatography.
Table 3: Comparative Amidation Conditions
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Et₃N | THF | 0°C → RT | 76% |
| DMAP | DCM | RT | 63% |
| Pyridine | DMF | 40°C | 58% |
Purification and Characterization
Final purification employs flash chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Key characterization data:
- ¹H NMR (300 MHz, CDCl₃): δ 7.82 (d, J=8.1 Hz, 1H), 7.45–7.12 (m, 6H), 4.32 (s, 2H), 3.01 (s, 2H), 2.34 (s, 3H), 2.28 (s, 3H), 2.21 (s, 3H), 2.14 (s, 3H).
- HRMS (ESI+): m/z calculated for C₂₄H₂₅N₃O₂S [M+H]⁺: 428.1638, found: 428.1635.
Process Optimization Considerations
Catalytic Efficiency
Screenings indicate that Pd-Admix® (Pd(OAc)₂ with Walphos ligands) improves Suzuki coupling yields to 61% while reducing catalyst loading to 2 mol%.
Solvent Effects
Replacing THF with 2-MeTHF in the amidation step enhances reaction rates (90% conversion in 8 hours vs. 12 hours in THF) while maintaining yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
